

# Technical Guide: Physicochemical Properties of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

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## Compound of Interest

Compound Name: 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Cat. No.: B099730

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Disclaimer: This document compiles the currently available information on **4-(4-Ethoxyphenyl)-2-methyl-1-butene**. It is important to note that experimental data for many of the physical and spectroscopic properties of this specific compound are not readily available in published literature. The information presented herein is based on predicted data and established principles of chemical synthesis and analysis.

## Introduction

**4-(4-Ethoxyphenyl)-2-methyl-1-butene** is an aromatic hydrocarbon derivative with potential applications in materials science and as an intermediate in organic synthesis. Its structural features, including a substituted phenyl ring and a terminal alkene, suggest a range of possible chemical transformations and physical properties. This guide provides an overview of its known and predicted physicochemical characteristics, a proposed synthetic route, and standard experimental protocols for its characterization.

## Physical Constants

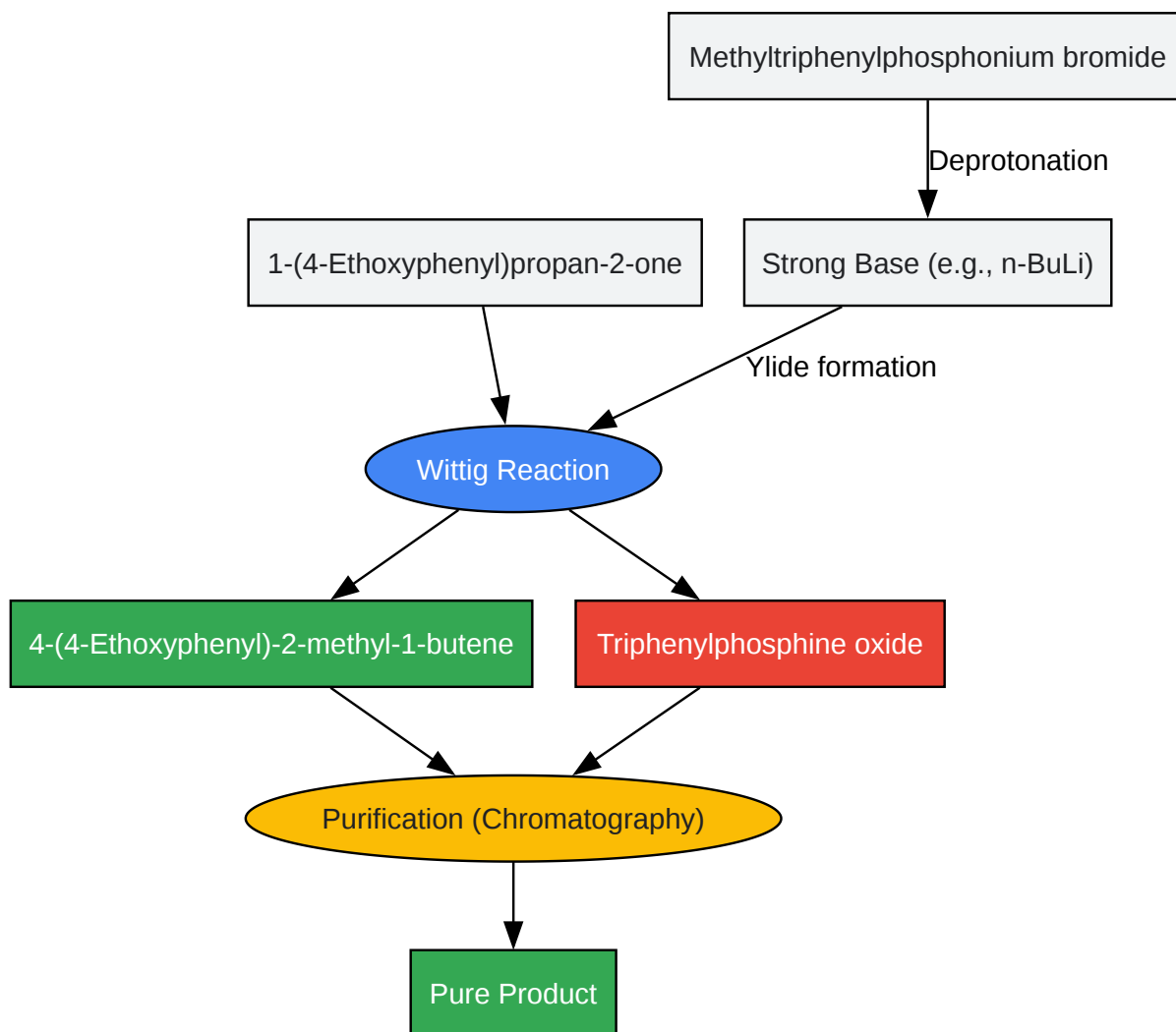
Experimental data for the physical constants of **4-(4-Ethoxyphenyl)-2-methyl-1-butene** are limited. The following table summarizes the available predicted values.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O	ChemicalBook[1]
Molecular Weight	190.28 g/mol	ChemicalBook[1]
Boiling Point	264.7 ± 9.0 °C (Predicted)	ChemicalBook[1]
Density	0.918 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook[1]
Melting Point	Not Available	
Refractive Index	Not Available	

## Proposed Synthesis and Experimental Protocol

A plausible synthetic route for **4-(4-Ethoxyphenyl)-2-methyl-1-butene** is a Wittig reaction, a well-established method for forming alkenes. This approach would involve the reaction of a phosphorus ylide, generated from an appropriate phosphonium salt, with a ketone.

## Proposed Synthetic Workflow



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Caption: Proposed Wittig reaction workflow for the synthesis of **4-(4-Ethoxyphenyl)-2-methyl-1-butene**.

## Detailed Experimental Protocol (Hypothetical)

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium, dropwise while stirring. Allow the reaction mixture to warm to room

temperature and stir for 1 hour, during which the color should change to deep orange or yellow, indicating the formation of the ylide.

- **Wittig Reaction:** Dissolve 1-(4-ethoxyphenyl)propan-2-one in anhydrous THF in a separate flask. Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Workup:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the triphenylphosphine oxide byproduct.
- **Characterization:** Characterize the purified product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

## Spectroscopic Data (Expected)

Based on the structure of **4-(4-Ethoxyphenyl)-2-methyl-1-butene** and spectroscopic data for analogous compounds, the following spectral characteristics are expected.

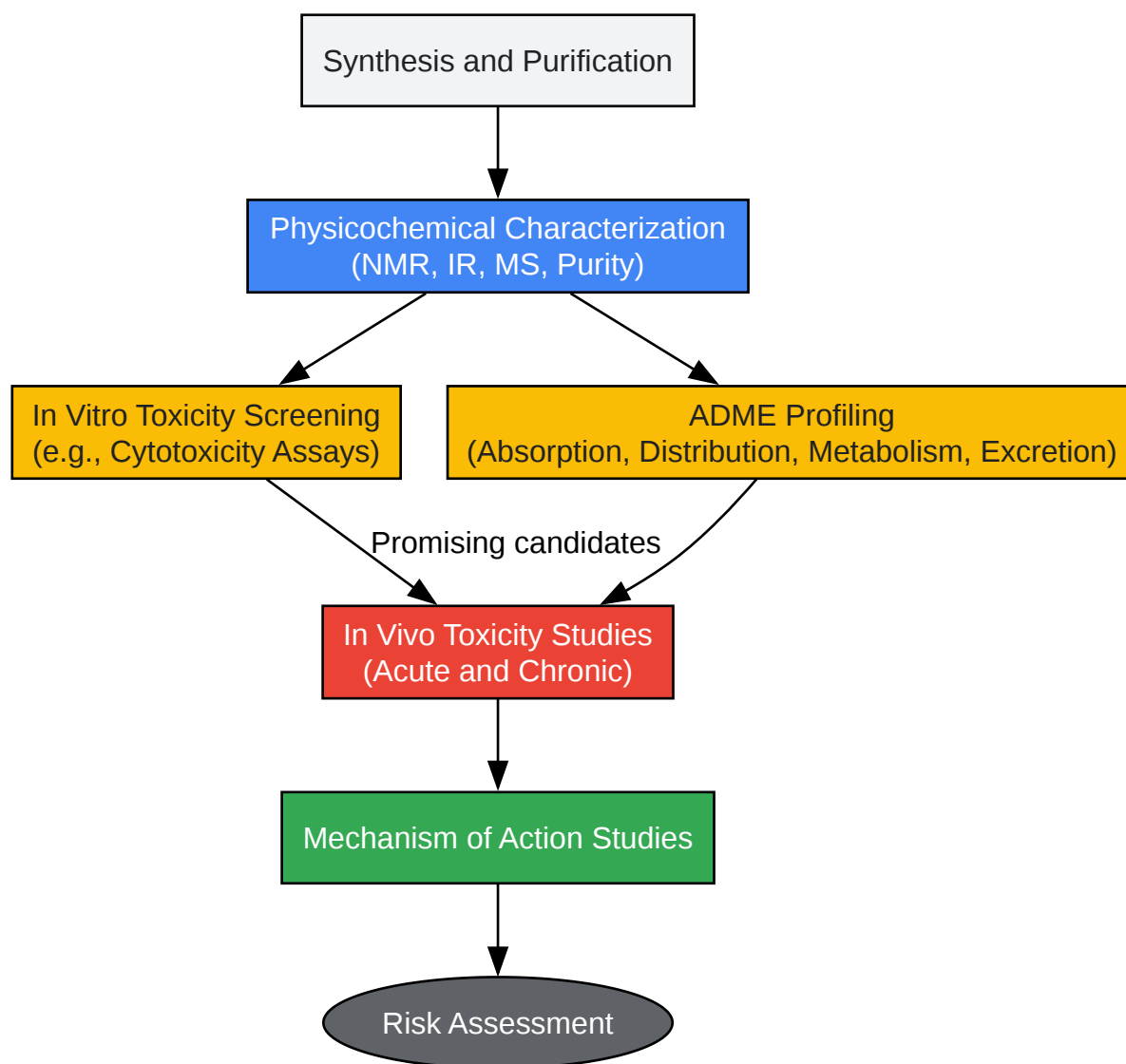
Technique	Expected Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to aromatic protons (doublets in the range of ~6.8-7.2 ppm), ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm), methylene protons adjacent to the aromatic ring (a triplet), a methyl group on the double bond (a singlet), and terminal vinyl protons (singlets or multiplets).
$^{13}\text{C}$ NMR	Signals for aromatic carbons (in the range of ~114-158 ppm), the ethoxy group carbons (~63 and ~15 ppm), the methylene carbon, the quaternary and methyl carbons of the butene chain, and the terminal vinyl carbons.
IR Spectroscopy	Characteristic absorption bands for C=C stretching of the alkene (~1650 $\text{cm}^{-1}$ ), C-H stretching of the alkene (~3080 $\text{cm}^{-1}$ ), aromatic C=C stretching (~1600 and ~1500 $\text{cm}^{-1}$ ), and C-O stretching of the ether (~1240 $\text{cm}^{-1}$ ).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (190.28 m/z) and characteristic fragmentation patterns.

## Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of **4-(4-Ethoxyphenyl)-2-methyl-1-butene**. Further research would be required to determine its pharmacological or toxicological profile.

## General Workflow for Novel Chemical Entity Assessment

For a novel chemical entity like **4-(4-Ethoxyphenyl)-2-methyl-1-butene**, a structured assessment of its physicochemical and toxicological properties is essential, particularly in the context of drug development or material safety.



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Caption: A generalized workflow for the physicochemical and toxicological assessment of a novel chemical entity.

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## References

- 1. 4-(4-ETHOXYPHENYL)-2-METHYL-1-BUTENE CAS#: 18272-92-9 [chemicalbook.com]
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